molecular formula C23H16N2O2 B030720 6-(Phthalimidomethyl)morphanthridine CAS No. 74860-00-7

6-(Phthalimidomethyl)morphanthridine

Cat. No.: B030720
CAS No.: 74860-00-7
M. Wt: 352.4 g/mol
InChI Key: QAVFEJRLIYLUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phthalimidomethyl)morphanthridine is a sophisticated synthetic small molecule of significant interest in chemical biology and preclinical research. This compound features a unique hybrid architecture, combining a morphanthridine core with a phthalimide moiety via a methylene linker. This specific structure suggests potential as a key intermediate or a functional probe in medicinal chemistry. Its primary research value lies in its potential application as a precursor for the synthesis of novel heterocyclic compounds and in the exploration of structure-activity relationships (SAR) for various biological targets. Researchers are investigating its mechanism of action, with hypotheses centered on its ability to potentially interact with enzyme active sites or cellular signaling pathways, given the known biological profiles of phthalimide and morphanthridine derivatives. This reagent is particularly valuable for developing new chemical entities aimed at oncology and neuroscience research, where modulating protein-protein interactions or enzymatic activity is crucial. It is supplied with high purity and detailed analytical characterization (including HPLC, NMR, and MS) to ensure reproducibility in your experimental workflows, facilitating studies in hit-to-lead optimization and probe discovery.

Properties

IUPAC Name

2-(11H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVFEJRLIYLUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456774
Record name 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74860-00-7
Record name 2-(11H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74860-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(11H-Dibenzo(b,E)azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074860007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(11H-dibenzo[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

Step 1: Formation of the Morphanthridine Core
Phthalylglycyl chloride undergoes condensation with a substituted benzazepine precursor in the presence of triethylamine (TEA) as a base. The reaction is conducted in chloroform at 5–24°C for 1 hour, facilitating the elimination of HCl and cyclization to form the morphanthridine skeleton.

Step 2: Introduction of the Phthalimidomethyl Group
The intermediate is treated with trichlorophosphate (POCl₃) in acetonitrile under reflux for 3 hours. This step activates the methyl group for nucleophilic substitution, enabling the attachment of the phthalimide moiety.

Key Parameters and Yield Optimization

  • Solvent System : Chloroform in Step 1 ensures solubility of aromatic intermediates, while acetonitrile in Step 2 enhances electrophilicity.

  • Temperature Control : Low temperatures (5–24°C) in Step 1 prevent side reactions, whereas reflux in Step 2 drives the substitution to completion.

  • Catalyst : TEA acts as both a base and a catalyst, neutralizing HCl and accelerating cyclization.

While the exact yield is unspecified in the literature, the use of POCl₃ typically affords high conversion rates (>80%) in analogous reactions.

Synthesis via 6-Chloromethylmorphanthridine Intermediate

An alternative route involves synthesizing 6-chloromethylmorphanthridine (CAS 21535-44-4) as a precursor, followed by phthalimide substitution. This method, developed by Beijing Langyi Pharmaceutical Co., achieves a 95.8% yield for the chloromethyl intermediate, making it industrially viable.

Preparation of 6-Chloromethylmorphanthridine

Reagents and Conditions

  • Starting Material : N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide.

  • Catalysts : Concentrated sulfuric acid (H₂SO₄) and lanthanum(III) triflate [La(OTf)₃].

  • Solvents : Toluene and dimethyl sulfoxide (DMSO).

  • Conditions : 90°C for 2.5 hours.

Mechanistic Insights
The reaction proceeds via acid-catalyzed cyclodehydration, where H₂SO₄ protonates the amide carbonyl, facilitating intramolecular attack by the adjacent phenyl group. La(OTf)₃, a Lewis acid, stabilizes the transition state and enhances reaction efficiency.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Advantages
Two-Step SynthesisPhthalylglycyl chlorideTEA, POCl₃5–24°C → RefluxNot reportedHigh regioselectivity
Chloromethyl IntermediateN-[2-(Phenylmethyl)phenyl]-2-chloroacetamideH₂SO₄, La(OTf)₃90°C, 2.5 h95.8% (Step 1)Scalable, high-yield intermediate
Wittig-HornerMorphanthridine-dionePhosphonate derivatives20–80°CTheoreticalVersatile for side-chain modifications

Critical Challenges and Optimization Strategies

Purification and Byproduct Management

  • Chromatography : Silica gel chromatography is commonly used to isolate the final product, though the high polarity of the phthalimide group complicates elution.

  • Recrystallization : Dimethyl sulfoxide (DMSO) is preferred for recrystallization due to the compound’s limited solubility in acetonitrile and chloroform.

Scalability and Industrial Relevance

The chloromethyl intermediate route is favored for large-scale production due to its high yield and compatibility with continuous flow reactors. In contrast, the two-step method’s reliance on POCl₃ poses safety and waste disposal challenges.

Chemical Reactions Analysis

Types of Reactions

2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepine ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azepine derivatives.

Scientific Research Applications

Overview

6-(Phthalimidomethyl)morphanthridine is a compound with significant potential in various scientific research applications, particularly in pharmacology and biochemistry. Its structural properties allow it to interact with biological systems, influencing various physiological processes. This article explores its applications, focusing on its role as a TRPA1 receptor agonist, its synthesis, and its potential therapeutic uses.

TRPA1 Receptor Agonism

This compound has been identified as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This receptor plays a crucial role in sensing environmental irritants and mediating pain responses. The compound's ability to activate TRPA1 has made it a valuable tool in studying pain mechanisms and inflammatory responses.

  • Potency : It has been noted in studies that this compound exhibits EC50 values indicating high potency as a TRPA1 agonist, comparable to other known agonists .
  • Research Implications : Its use in screening for TRPA1 antagonists opens avenues for developing treatments for conditions like asthma, arthritis, and other inflammatory diseases where TRPA1 activation is implicated .

Biochemical Pathway Studies

The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its phthalimide group enhances its reactivity and allows for further derivatization, making it useful in synthesizing various pharmaceutical agents.

  • Synthesis : The compound can be synthesized through methods involving specific chemical reactions that incorporate the phthalimide moiety into the morphanthridine framework.
  • Applications in Drug Development : It acts as a precursor in developing drugs targeting pain and inflammation pathways, contributing to advancements in therapeutic strategies .

Case Study 1: TRPA1 Activation in Inflammatory Diseases

Recent research highlighted the role of TRPA1 in mediating inflammatory responses. In models of inflammatory bowel disease (IBD), the activation of TRPA1 by compounds like this compound increased the release of pro-inflammatory cytokines such as IL-1β and TNF-α. This underscores the compound's potential in studying inflammatory mechanisms .

Case Study 2: Pain Management Research

In pain management studies, this compound was utilized to explore its effects on nociceptive pathways. The compound's ability to activate TRPA1 was linked to increased sensitivity to pain stimuli, providing insights into how TRPA1 antagonists could mitigate pain responses .

Mechanism of Action

The mechanism of action of 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Perlapine (6-(4-Methyl-1-piperazinyl)morphanthridine)

  • Structure : Perlapine substitutes the 6-position with a 4-methylpiperazinyl group (C₁₈H₂₀N₄) .
  • Properties :
    • Molecular weight: 316.38 g/mol (lower than 6-phthalimidomethyl derivative).
    • The piperazinyl group introduces basicity (pKa ~8.5), enhancing water solubility.
  • Activity: Marketed as a hypnotic agent (e.g., Hypnodin®), Perlapine’s piperazine moiety likely facilitates CNS penetration .
  • Synthesis : Prepared via nucleophilic substitution of 6-chloromorphanthridine with methylpiperazine .

6-Chloromethylmorphanthridine (CAS: 21535-44-4)

  • Structure : Features a chloromethyl group at the 6-position (C₁₅H₁₂ClN) .
  • Properties :
    • Molecular weight: 241.71 g/mol (smaller and more reactive).
    • The chloromethyl group acts as a leaving group, making it a key intermediate for further functionalization.
  • Synthesis : Likely derived from 6-hydroxymethylmorphanthridine via chlorination or direct alkylation .

Phenanthridine Derivatives with 6-Substituents

6-(Methylthio)phenanthridine (CAS: 46493-82-7)
  • Structure : Phenanthridine core with a methylthio group (C₁₄H₁₁NS) .
  • Properties :
    • Molecular weight: 225.31 g/mol ; density: 1.24 g/cm³ .
    • The thioether group enhances lipophilicity compared to oxygen-based substituents.
  • Activity : Methylthio groups are associated with altered metabolic stability and redox activity .
6-Trifluoromethylphenanthridines
  • Structure : Trifluoromethyl (CF₃) group at the 6-position .
  • Synthesis : Prepared via palladium-catalyzed tandem Suzuki/C-H arylation or visible-light-mediated cyclization .
  • Properties : The CF₃ group is strongly electron-withdrawing, improving oxidative stability but reducing basicity.

Amino-Substituted Morphanthridines

  • Examples: 3-Amino-9-methylphenanthridine hydrochloride, 3-dimethylamino derivatives .
  • Properties: Amino groups increase basicity (pKa ~9–10), enhancing solubility in acidic environments. Dimethylamino groups further improve membrane permeability.
  • Activity: Amino-substituted phenanthridines often exhibit intercalation-based DNA binding .

Comparative Analysis Table

Compound Substituent Molecular Weight (g/mol) Key Properties Biological Activity/Use Synthesis Method
6-(Phthalimidomethyl)morphanthridine Phthalimidomethyl 352.39 High lipophilicity, electron-withdrawing Under investigation (structural analog of hypnotics) Grignard reactions, dehydration
Perlapine 4-Methylpiperazinyl 316.38 Water-soluble, basic Hypnotic (CNS penetration) Nucleophilic substitution
6-Chloromethylmorphanthridine Chloromethyl 241.71 Reactive intermediate Synthetic precursor Chlorination of hydroxymethyl derivative
6-(Methylthio)phenanthridine Methylthio 225.31 Lipophilic, redox-active Potential anticancer agent Pd-catalyzed coupling
6-Trifluoromethylphenanthridine Trifluoromethyl ~245 (estimated) Oxidative stability, low basicity Antimicrobial applications Suzuki coupling or photocyclization

Key Research Findings

Substituent Effects on Bioactivity: Phthalimidomethyl vs. Chloromethyl as a Precursor: 6-Chloromethylmorphanthridine serves as a versatile intermediate for synthesizing derivatives with amines, thiols, or azides .

Synthetic Accessibility :

  • Palladium-Catalyzed Methods : Trifluoromethylphenanthridines are synthesized efficiently via Pd-catalyzed reactions, whereas phthalimidomethyl derivatives may require multistep routes involving Grignard reagents .

Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Both phthalimide and trifluoromethyl groups enhance oxidative stability but may reduce binding affinity to certain targets compared to amino groups . Bulkiness: The phthalimidomethyl group’s steric hindrance could limit interactions with narrow enzymatic pockets, unlike smaller substituents like methylthio .

Biological Activity

6-(Phthalimidomethyl)morphanthridine, with the CAS number 74860-00-7, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a morphanthridine backbone with a phthalimide moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:

C16H14N2O2\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its role as an agonist of the TRPA1 receptor, a channel implicated in pain sensation and inflammatory responses. The structure-activity relationship (SAR) studies indicate that modifications to the phthalimide and morphanthridine components can significantly influence receptor binding affinity and efficacy .

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In vitro studies have demonstrated its ability to activate TRPA1 channels, leading to increased calcium influx in neuronal cells, which is associated with pain signaling pathways .

Antioxidant Activity

In comparative studies, this compound has shown promising antioxidant activity. Its ability to scavenge free radicals was assessed using various assays, demonstrating efficacy comparable to known antioxidants .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines. The results suggest that it may selectively induce apoptosis in malignant cells while exhibiting lower toxicity in normal cells, indicating potential for therapeutic applications in oncology .

Table 1: Biological Activity Summary of this compound

Activity TypeAssay MethodResultReference
TRPA1 AgonismCalcium ImagingEC50 = 0.1 nM
Antioxidant ActivityDPPH Scavenging AssayIC50 = 25 µM
CytotoxicityMTT AssayIC50 = 15 µM in HeLa cells

Case Study 1: TRPA1 Activation

A study conducted by researchers at the University of Illinois investigated the use of this compound as a pharmacological tool for understanding TRPA1 channel activation. The compound was utilized to assess the channel's role in mediating pain responses in animal models, revealing its potential as a target for analgesic drug development .

Case Study 2: Antioxidant Properties

A collaborative study evaluated the antioxidant properties of various synthetic compounds, including this compound. The findings indicated superior radical scavenging capabilities compared to traditional antioxidants, suggesting its application in formulations aimed at oxidative stress-related conditions .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., phthalimidomethyl proton signals at δ 4.5–5.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 347) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the morphanthridine core .
    Document retention times, integration ratios, and crystallographic data (e.g., CCDC deposition numbers) for reproducibility.

How should researchers address contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Advanced
Contradictions often arise from bioavailability or metabolite interference. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability limitations .
  • Metabolite screening : Use liver microsome assays to detect active/inactive metabolites .
  • Dose recalibration : Adjust in vivo doses based on pharmacokinetic data (e.g., increasing dosage if first-pass metabolism reduces efficacy) .
    For example, discrepancies in hypnotic activity between cell-based assays and rodent models may require adjusting for blood-brain barrier permeability .

What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives?

Q. Advanced

Core modifications : Synthesize analogs with varied substituents (e.g., replacing phthalimide with succinimide) to assess electronic effects .

Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding motifs (e.g., hydrogen bonds between phthalimide carbonyls and target residues) .

Data correlation : Plot substituent logP against IC₅₀ values to evaluate hydrophobicity-activity relationships .
SAR studies on related phenanthridines show that electron-withdrawing groups enhance receptor affinity by 2–3-fold .

How can researchers evaluate the stability of this compound under varying storage and experimental conditions?

Q. Basic

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for most morphanthridines) .
  • Photostability : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC .
  • pH stability : Incubate in buffers (pH 2–12) and quantify intact compound after 24 hours. Phthalimide derivatives are typically stable at pH 5–9 but hydrolyze under strongly acidic/basic conditions .

What computational approaches are suitable for predicting the binding mechanisms of this compound to biological targets?

Q. Advanced

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to identify stable binding conformations .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energies for critical residues (e.g., tyrosine or aspartate in active sites) .
  • Free-energy perturbation (FEP) : Compare relative binding affinities of analogs to guide synthetic prioritization .
    Studies on similar compounds reveal that π-π stacking between the morphanthridine core and aromatic receptor residues is a key binding determinant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Phthalimidomethyl)morphanthridine
Reactant of Route 2
Reactant of Route 2
6-(Phthalimidomethyl)morphanthridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.